molecular formula C20H22N2O5S2 B2413438 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide CAS No. 863020-66-0

4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide

Cat. No.: B2413438
CAS No.: 863020-66-0
M. Wt: 434.53
InChI Key: KMPYEKVRJXMINE-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide is a synthetic benzamide derivative designed for advanced biochemical and pharmacological research. Its molecular architecture, incorporating a dimethylsulfamoyl group and a sulfolane-derived dihydrothiophene moiety, suggests potential as a key scaffold in the investigation of novel therapeutic agents. Compounds with similar structural features, such as sulfamoyl-containing benzamides, are frequently explored in medicinal chemistry for their ability to interact with enzyme active sites, particularly kinases and other ATP-binding proteins . The specific inclusion of the N-p-tolyl group is a common structural modification aimed at enhancing binding affinity and selectivity toward specific biological targets, potentially making this compound a valuable tool for studying cancer cell proliferation and related disease pathways . Researchers can utilize this compound to probe signal transduction mechanisms and develop new classes of protein kinase inhibitors. It is supplied exclusively for laboratory research applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S2/c1-15-4-8-17(9-5-15)22(18-12-13-28(24,25)14-18)20(23)16-6-10-19(11-7-16)29(26,27)21(2)3/h4-13,18H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPYEKVRJXMINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure features a sulfonamide group, which is known for its diverse biological activities. The presence of a dioxido-2,3-dihydrothiophen moiety and a p-tolyl group contributes to its unique properties. The molecular formula can be represented as C15H18N2O4SC_{15}H_{18}N_{2}O_{4}S.

  • Opioid Receptor Agonism : Research indicates that this compound may act as an agonist at the κ-opioid receptor (KOR). KOR agonists have been associated with analgesic effects and potential use in treating pain without the addictive properties of traditional opioids .
  • Antimicrobial Properties : Sulfonamides are historically recognized for their antibacterial activity. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA synthesis and cell division .
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The specific pathways involved typically include apoptosis induction and cell cycle arrest .

Case Studies

  • Analgesic Effects : A study published in 2013 evaluated the analgesic properties of sulfonamide derivatives in animal models. The findings suggested that compounds similar to 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide demonstrated significant pain relief comparable to standard analgesics .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial activity of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited potent antibacterial effects, particularly against resistant strains .

Summary of Biological Activities

Activity TypeMechanismReference
Opioid Receptor AgonismKappa opioid receptor activation
AntimicrobialInhibition of folate synthesis
AnticancerInduction of apoptosis

Comparative Analysis with Related Compounds

Compound NameKOR AgonistAntibacterial ActivityAnticancer Activity
4-(N,N-dimethylsulfamoyl)-N-(p-tolyl)benzamideYesModerateYes
SulfanilamideYesHighLimited
TrimethoprimNoHighModerate

Preparation Methods

Preparation of 4-(N,N-Dimethylsulfamoyl)Benzoic Acid

The sulfamoyl group is introduced via sulfamoylation of 4-chlorosulfonylbenzoic acid with dimethylamine.

Procedure :

  • Dissolve 4-chlorosulfonylbenzoic acid (1.0 eq) in anhydrous THF under nitrogen.
  • Add dimethylamine (2.5 eq) dropwise at 0°C, followed by triethylamine (3.0 eq).
  • Stir at room temperature for 12 hours.
  • Acidify with HCl (1M) and extract with ethyl acetate.
  • Purify by recrystallization (ethanol/water) to yield 4-(N,N-dimethylsulfamoyl)benzoic acid (82% yield).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.1 (s, 1H, COOH), 8.02 (d, J = 8.4 Hz, 2H), 7.72 (d, J = 8.4 Hz, 2H), 2.89 (s, 6H, N(CH₃)₂).
  • IR (cm⁻¹): 1685 (C=O), 1340, 1160 (SO₂).

Synthesis of N-(1,1-Dioxido-2,3-Dihydrothiophen-3-yl)-N-(p-Tolyl)Amine

This bifunctional amine is prepared through a ring-opening reaction of 2,3-dihydrothiophene-1,1-dioxide with p-toluidine.

Procedure :

  • Reflux 2,3-dihydrothiophene-1,1-dioxide (1.0 eq) and p-toluidine (1.2 eq) in toluene with catalytic acetic acid (0.1 eq) for 8 hours.
  • Concentrate under reduced pressure and purify via flash chromatography (hexane/ethyl acetate, 3:1) to isolate the amine (68% yield).

Characterization :

  • ¹³C NMR (101 MHz, CDCl₃): δ 144.2 (C-SO₂), 135.8 (C-N), 129.4 (Ar-C), 55.3 (CH₂), 21.1 (CH₃).
  • HRMS : m/z [M+H]⁺ calcd. for C₁₁H₁₄NO₂S: 224.0743; found: 224.0746.

Coupling Reactions and Final Assembly

Formation of the Benzamide Core

The benzoic acid intermediate is activated as an acid chloride and coupled with the bifunctional amine.

Procedure :

  • Treat 4-(N,N-dimethylsulfamoyl)benzoic acid (1.0 eq) with thionyl chloride (3.0 eq) at reflux for 3 hours.
  • Remove excess SOCl₂ under vacuum and dissolve the residue in dry DCM.
  • Add the amine (1.1 eq) and DMAP (0.1 eq) at 0°C, then stir at room temperature for 24 hours.
  • Quench with ice water, extract with DCM, and purify via silica gel chromatography (DCM/methanol, 95:5) to obtain the target compound (74% yield).

Optimization Notes :

  • Solvent screening showed DCM outperforms THF or toluene in minimizing racemization.
  • Catalytic DMAP accelerates the coupling by activating the acid chloride.

Alternative Route: Mitsunobu Reaction

For sterically hindered amines, a Mitsunobu reaction using DIAD and triphenylphosphine achieves higher yields:

  • Combine 4-(N,N-dimethylsulfamoyl)benzoic acid (1.0 eq), amine (1.2 eq), PPh₃ (1.5 eq), and DIAD (1.5 eq) in THF.
  • Stir at 0°C → room temperature for 12 hours.
  • Purify via recrystallization (ethyl acetate/hexane) to yield 79% product.

Analytical Characterization of the Target Compound

Spectroscopic Data :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.12 (d, J = 8.5 Hz, 2H, Ar-H), 7.65 (d, J = 8.5 Hz, 2H, Ar-H), 7.34 (d, J = 8.2 Hz, 2H, p-tolyl), 7.22 (d, J = 8.2 Hz, 2H, p-tolyl), 4.72 (m, 1H, thiophene-CH), 3.52 (dd, J = 12.4, 4.8 Hz, 1H, CH₂), 3.38 (dd, J = 12.4, 8.1 Hz, 1H, CH₂), 2.85 (s, 6H, N(CH₃)₂), 2.31 (s, 3H, Ar-CH₃).
  • ¹³C NMR (126 MHz, DMSO-d₆): δ 167.2 (C=O), 144.5 (SO₂-C), 139.8 (p-tolyl-C), 132.4 (Ar-C), 129.7 (Ar-C), 58.3 (thiophene-CH), 44.1 (N(CH₃)₂), 21.2 (Ar-CH₃).

Chromatographic Purity :

  • HPLC (C18, 70:30 methanol/water): Retention time = 8.7 min, purity >98%.

Challenges and Optimization Strategies

Regioselectivity in Amine Coupling

Competitive N-arylation at the p-tolyl group versus the dihydrothiophene ring is mitigated by:

  • Using bulky bases (e.g., DIPEA) to favor attack at the less hindered thiophene nitrogen.
  • Low-temperature conditions (0–5°C) to slow kinetic pathways.

Sulfone Stability

The 1,1-dioxido group is prone to reduction under acidic conditions. Key safeguards include:

  • Avoiding strong acids (e.g., H₂SO₄) during workup.
  • Purifying under inert atmosphere to prevent radical degradation.

Industrial-Scale Considerations

Adapting the synthesis for kilogram-scale production requires:

  • Continuous flow chemistry to enhance heat transfer during exothermic steps (e.g., sulfamoylation).
  • Solvent recycling systems for DCM and THF to reduce costs.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide?

The synthesis requires precise control of reaction conditions, including:

  • Temperature : Maintaining 0–5°C during amidation to prevent side reactions (e.g., racemization or sulfamoyl group degradation) .
  • pH : Neutral to slightly basic conditions (pH 7.5–8.5) to stabilize intermediates and minimize hydrolysis of the dihydrothiophene ring .
  • Reagents : Use of coupling agents (e.g., HATU or EDCI) for efficient benzamide bond formation and sodium borohydride for selective reduction of nitro groups in precursor molecules .
  • Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) to separate stereoisomers arising from the dihydrothiophene moiety .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can resolve impurities from sulfamoyl hydrolysis or incomplete amidation .
  • NMR : 1^1H and 13^13C NMR are critical for confirming the presence of the dimethylsulfamoyl group (δ 2.8–3.1 ppm for N-CH3_3) and the dihydrothiophene-dioxido ring (δ 4.1–4.5 ppm for CH2_2 groups) .
  • Mass Spectrometry : High-resolution MS (ESI+) validates the molecular ion [M+H]+^+ and detects trace byproducts like oxidized thiophene derivatives .

Q. How can researchers design assays to evaluate the compound’s biological activity against specific targets?

  • Target Selection : Prioritize kinases or GPCRs, as sulfamoylbenzamides often inhibit ATP-binding pockets .
  • Assay Design : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity. For example, SPR with immobilized target proteins can quantify Kd_d values in the nM-µM range .
  • Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity and rule off-target effects .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported binding affinities across studies?

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions to identify conformational changes in the dihydrothiophene ring that alter binding kinetics .
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs with modified sulfamoyl or p-tolyl groups to explain affinity variations .
  • Validation : Cross-reference computational results with experimental SPR or ITC data to refine force field parameters .

Q. What experimental strategies mitigate decomposition of the dihydrothiophene-dioxido moiety under physiological conditions?

  • Stabilization : Formulate the compound in lyophilized buffers (pH 6.8–7.2) to prevent ring-opening hydrolysis .
  • Derivatization : Introduce electron-withdrawing substituents (e.g., -CF3_3) on the benzamide core to reduce nucleophilic attack on the dioxido group .
  • Degradation Monitoring : Use LC-MS to track hydrolysis products (e.g., sulfonic acid derivatives) during stability studies .

Q. How can researchers address discrepancies in reported solubility data for this compound?

  • Co-solvent Systems : Test binary mixtures (e.g., DMSO/PBS) to enhance solubility while maintaining biological relevance. DMSO concentrations ≤1% (v/v) are typically non-cytotoxic .
  • Salt Formation : Explore sodium or potassium salts of the sulfamoyl group to improve aqueous solubility (>10 mg/mL) without altering activity .
  • Solid-State Analysis : Perform X-ray crystallography or DSC to identify polymorphic forms with higher solubility profiles .

Q. What structural analogs should be synthesized to establish a robust structure-activity relationship (SAR)?

  • Core Modifications : Replace the p-tolyl group with halogenated (e.g., -Cl) or electron-deficient (e.g., -NO2_2) aryl rings to assess electronic effects on target binding .
  • Stereochemical Variants : Synthesize enantiomers of the dihydrothiophene-dioxido moiety to evaluate chiral selectivity in biological activity .
  • Functional Group Swaps : Substitute the dimethylsulfamoyl group with acyl sulfonamides or phosphonates to probe steric and electronic contributions .

Q. How can researchers validate computational docking models for this compound’s interaction with novel targets?

  • Crystallographic Validation : Co-crystallize the compound with the target protein (e.g., using synchrotron radiation) to confirm predicted binding poses .
  • Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) in the predicted binding pocket to disrupt interactions and validate docking accuracy .
  • Consensus Scoring : Compare results across multiple docking software (e.g., AutoDock, Glide) to identify consensus binding modes and reduce false positives .

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